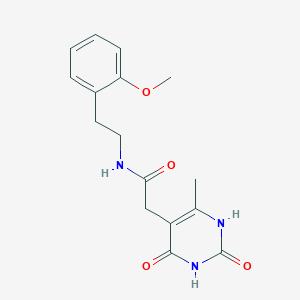

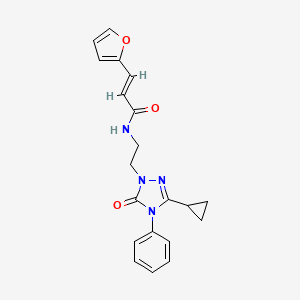

![molecular formula C26H26NO2P B2538263 N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 802902-36-9](/img/structure/B2538263.png)

N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves the strategic use of nucleophilic displacement and cycloaddition reactions. In the case of aminomethylnaphtho(2,3-b)-1,4-dioxans, the synthesis was achieved through the displacement of a tosyloxymethyl group by various amines, using dimethyl sulfoxide as a solvent . This method demonstrates the versatility of nucleophilic substitution in creating a range of substituted compounds. Similarly, the synthesis of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans was accomplished by a series of reactions starting from a low-cost material, followed by reduction and alkylation steps, yielding the final products with good overall efficiency . Another example of an efficient synthetic strategy is the Rhodium-catalyzed double [2 + 2 + 2] cycloaddition, which allows for the modular construction of biaryl diphosphines in a single-pot reaction, streamlining the process significantly compared to traditional multistep procedures .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their reactivity and physical properties. For instance, the introduction of N-phenyl substituents to 4-aminostilbenes has been shown to induce a more planar ground-state geometry around the nitrogen atom, which affects the absorption and fluorescence spectra, leading to a red shift and high fluorescence quantum yields . This structural analysis highlights the importance of substituent effects on the electronic properties of molecules, which can be exploited in the design of compounds with desired photophysical behaviors.

Chemical Reactions Analysis

The reactivity of organic molecules can be influenced by their structural features. The aminomethylnaphtho(2,3-b)-1,4-dioxans synthesized in one study exhibited potentiation of norepinephrine and noncompetitive antagonism in biological assays, suggesting that their chemical structure allows for interactions with biological targets . The structure-activity relationship studies of 2-aminoindans revealed that the di-N-propyl group is crucial for achieving selective dopamine D(3) receptor antagonism, indicating that minor changes in the molecular structure can significantly impact biological activity . The biaryl diphosphines synthesized through Rhodium-catalyzed cycloaddition have shown high catalytic efficiency in asymmetric reactions, demonstrating the chemical reactivity of these compounds in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are often a direct consequence of their molecular structure. The fluorescence enhancement observed in N-phenyl substituted stilbenes is a result of their planar geometry and charge-transfer character in the excited state, which reduces photoisomerization and increases fluorescence efficiency . These properties are essential for the development of fluorescent materials and probes. The pharmacological properties of the synthesized aminomethylnaphtho(2,3-b)-1,4-dioxans, such as their hypotensive action, are also tied to their chemical structure, which allows them to interact with biological systems in a specific manner .

Wissenschaftliche Forschungsanwendungen

1. Toxicology and Environmental Impact

- 2,4-D Herbicide Toxicity : The toxicity and mutagenicity of 2,4-D herbicides, widely used in agriculture and urban activities, have been extensively studied. This review provides a quantitative analysis of the development of this field, identifying trends and gaps in 2,4-D toxicology research (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Advanced Oxidation Processes

- Degradation of Nitrogen-Containing Compounds : Advanced oxidation processes are effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes. This review compares various advanced oxidation processes and their effectiveness in degrading amines, dyes, and pesticides (Bhat & Gogate, 2021).

3. Organic Synthesis Applications

- Application of N-halo Reagents : This review discusses the use of N-halo reagents in various organic functional group transformations, highlighting the synthesis of new N-halo reagents and their applications in organic reactions (Kolvari et al., 2007).

4. Optoelectronic Materials

- BODIPY-Based Materials for OLEDs : BODIPY-based materials have emerged as platforms for various applications, including sensors, organic thin-film transistors, organic photovoltaics, and as active materials in organic light-emitting diodes (OLEDs). This review provides an overview of the structural design and synthesis of BODIPY-based organic semiconductors for OLED devices (Squeo & Pasini, 2020).

Safety and Hazards

The safety information available indicates that precautions should be taken while handling this compound. The precautionary statement includes P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statement is H302 (Harmful if swallowed) .

Wirkmechanismus

Target of Action

N,N-Dipropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is a chiral phosphine ligand . The primary target of this compound is the enantioselective synthesis process . It plays a crucial role in facilitating high yield and high enantioselective results .

Mode of Action

The compound interacts with its target by acting as a ligand . A ligand is a molecule that binds to another (usually larger) molecule. In this case, N,N-Dipropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine binds to the target molecules involved in the enantioselective synthesis process, thereby facilitating the reaction .

Biochemical Pathways

Given its role as a chiral phosphine ligand, it can be inferred that it plays a role in theenantioselective synthesis process . This process is crucial in the production of chiral molecules, which have significant importance in fields like pharmaceuticals, agrochemicals, and materials science.

Result of Action

The primary result of the action of N,N-Dipropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is the facilitation of high yield and high enantioselective results in the synthesis process . This implies that the compound effectively aids in the production of chiral molecules with a high degree of selectivity for one enantiomer over the other .

Action Environment

It’s worth noting that the compound should be stored in aninert atmosphere and kept cold , suggesting that certain environmental conditions are necessary for maintaining its stability and efficacy.

Eigenschaften

IUPAC Name |

N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO2P/c1-3-17-27(18-4-2)30-28-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)29-30/h5-16H,3-4,17-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHMEHOYQRTGQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

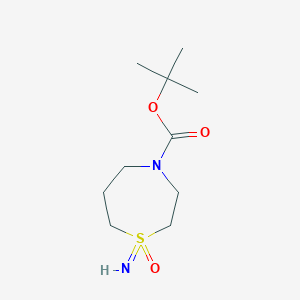

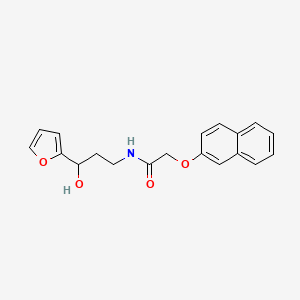

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide](/img/structure/B2538182.png)

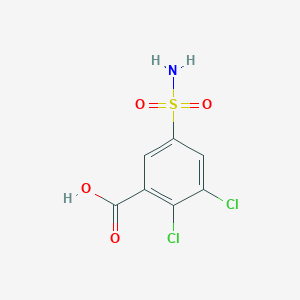

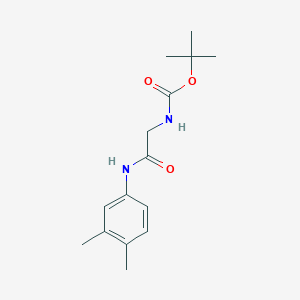

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2538185.png)

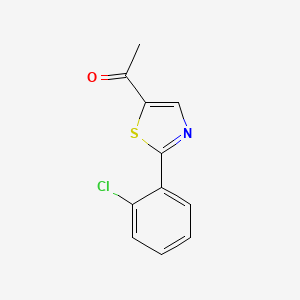

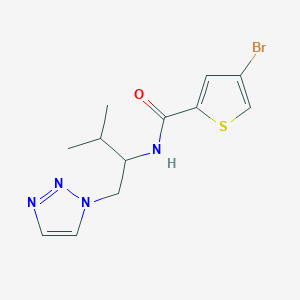

![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)

![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)

![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)